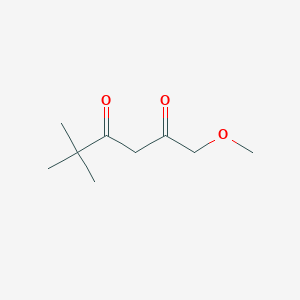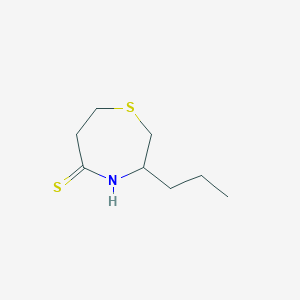
2-ethyl-2,3-dihydro-2-(1H-imidazol-5-yl)-1H-Inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-2,3-dihydro-2-(1H-imidazol-5-yl)-1H-Inden-1-one is a compound that features an indanone core substituted with an imidazole ring. The imidazole nucleus is a biologically significant pharmacophore, known for its diverse biological and clinical applications
Méthodes De Préparation
The synthesis of 2-ethyl-2,3-dihydro-2-(1H-imidazol-5-yl)-1H-Inden-1-one can be achieved through several synthetic routes. One common method involves the use of a Cu(II) catalyst in the Mannich base technique . The reaction conditions typically include the use of Cu(phen)Cl2 as a catalyst, which has been found to be more effective than other methods. The structures of the synthesized compounds are confirmed using techniques such as FTIR, elemental analyses, mass spectrometry, 1H NMR, and 13C NMR spectroscopy .
Analyse Des Réactions Chimiques
2-ethyl-2,3-dihydro-2-(1H-imidazol-5-yl)-1H-Inden-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-ethyl-2,3-dihydro-2-(1H-imidazol-5-yl)-1H-Inden-1-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its antimicrobial and larvicidal activities . In medicine, imidazole derivatives are known for their therapeutic potential, including antidiabetic, antifungal, and anti-inflammatory properties . Industrially, this compound can be used in the development of new materials and pharmaceuticals .
Mécanisme D'action
The mechanism of action of 2-ethyl-2,3-dihydro-2-(1H-imidazol-5-yl)-1H-Inden-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring allows the compound to interact with biopolymers in living systems, leading to various biological activities . For instance, it can inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
2-ethyl-2,3-dihydro-2-(1H-imidazol-5-yl)-1H-Inden-1-one can be compared with other imidazole derivatives, such as clotrimazole, miconazole, and celecoxib . These compounds share the imidazole nucleus but differ in their specific substituents and applications. For example, clotrimazole and miconazole are primarily used as antifungal agents, while celecoxib is an anti-inflammatory drug . The uniqueness of this compound lies in its specific structure and the resulting biological activities .
Propriétés
Formule moléculaire |
C14H14N2O |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
2-ethyl-2-(1H-imidazol-5-yl)-3H-inden-1-one |
InChI |
InChI=1S/C14H14N2O/c1-2-14(12-8-15-9-16-12)7-10-5-3-4-6-11(10)13(14)17/h3-6,8-9H,2,7H2,1H3,(H,15,16) |
Clé InChI |
RGYAHKKAHXZYBI-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC2=CC=CC=C2C1=O)C3=CN=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pyridinecarboxamide,n-[4-(2-furanyl)-5-(4-morpholinyl)-2-thiazolyl]-](/img/structure/B8525796.png)













